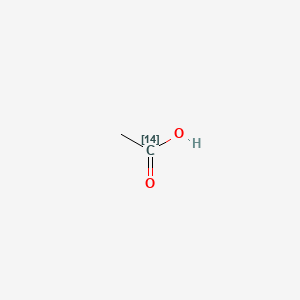

Acetic acid C-14

Description

Contextualization of Isotopic Tracers in Contemporary Chemical and Biological Sciences

Isotopic tracers are indispensable tools in modern chemical and biological research. britannica.com They are compounds in which one or more atoms have been replaced by an isotope of the same element, allowing researchers to track the movement and transformation of molecules within a system. britannica.comwikipedia.org These tracers can be either stable or radioactive. gwadi.org Radioactive isotopes, or radioisotopes, are particularly useful because their emitted radiation can be detected with high sensitivity, enabling the tracking of minute quantities of a substance. britannica.comwikipedia.org This technique, known as radiolabeling, has broad applications across various scientific disciplines, including hydrology, geology, molecular biology, and medicine. wikipedia.orggwadi.org By introducing a radiolabeled compound into a biological or chemical system, scientists can follow its path, determine its distribution, and elucidate the mechanisms of complex reactions. britannica.comwikipedia.org

Historical Development and Evolution of Carbon-14 (B1195169) Labeling Techniques in Organic Chemistry

The discovery of Carbon-14 (¹⁴C) by Martin Kamen and Sam Ruben in 1940 was a landmark event in science. openmedscience.comnih.gov With a long half-life of 5730 years, ¹⁴C proved to be an ideal radioisotope for tracing the path of carbon in biological and chemical processes. openmedscience.comnih.gov Willard Libby pioneered the use of ¹⁴C for radiocarbon dating in the late 1940s, a method that revolutionized archaeology and other fields by providing a way to determine the age of organic materials. openmedscience.comuchicago.eduebsco.com This "radiocarbon revolution" spurred the development of techniques to incorporate ¹⁴C into organic molecules. nih.gov Early applications in the late 1950s involved labeling biologically active molecules to study their metabolism and disposition. acs.org Over the decades, methods for ¹⁴C labeling have evolved from traditional multi-step syntheses to more advanced late-stage labeling and isotope exchange techniques, which offer more efficient ways to introduce the radioactive carbon atom into complex molecules. nih.govacs.org

Fundamental Role of Acetic Acid as a Pivotal Metabolite and Tracer Precursor

Acetic acid, a simple two-carbon carboxylic acid, is a central molecule in the metabolism of all known life forms. wikipedia.org In biological systems, it is typically found in its ionized form, acetate (B1210297). wikipedia.org Acetate is a key precursor for the biosynthesis of a vast array of important biomolecules. It is converted into acetyl-CoA, a critical intermediate in the metabolism of carbohydrates and fats. wikipedia.orgnih.gov While not a component of natural triglycerides, acetate is crucial for the synthesis of fatty acids and steroids. wikipedia.orgnih.gov Cancer cells, in particular, have been shown to utilize acetate as a significant carbon source for lipid synthesis, especially under hypoxic conditions. nih.gov This fundamental role in metabolism makes acetic acid an ideal precursor for creating radiolabeled tracers to study these vital biochemical pathways. ontosight.airesearchgate.net

Overview of Research Domains Utilizing Acetic Acid C-14 as a Radiotracer

The radioactive isotope of acetic acid, this compound, is a valuable tool in a multitude of research areas. ontosight.ai Its primary application lies in metabolic studies, where it is used to trace the path of carbon atoms through various biochemical pathways, helping to unravel how substances are synthesized and broken down within organisms. ontosight.ai It is also extensively used in nutritional science to track the fate of nutrients in the body. ontosight.ai In the field of environmental science, it can be used to trace the movement of substances through ecosystems. ontosight.airesearchgate.net Furthermore, this compound plays a role in pharmaceutical development and medical diagnostics, aiding in the study of drug metabolism and the molecular behavior of diseases. ontosight.aiontosight.ai Research has also explored its use in understanding complex chemical reactions, such as the Fischer-Tropsch synthesis. researchgate.netresearchgate.net

| Research Domain | Application of this compound |

| Metabolic Studies | Tracing carbon flow in biochemical pathways (e.g., fatty acid synthesis). nih.govontosight.ai |

| Nutritional Science | Following the metabolic fate of nutrients. ontosight.ai |

| Environmental Science | Tracking the movement of carbon-containing compounds in ecosystems. ontosight.airesearchgate.net |

| Pharmaceuticals | Investigating the metabolism of new drug candidates. ontosight.aiontosight.ai |

| Chemical Synthesis | Elucidating reaction mechanisms, such as in Fischer-Tropsch synthesis. researchgate.netresearchgate.net |

| Plant Biology | Studying the uptake and metabolism of compounds in plants. sciencelearn.org.nzscience.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2845-03-6 |

|---|---|

Molecular Formula |

C2H4O2 |

Molecular Weight |

62.045 g/mol |

IUPAC Name |

acetic acid |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2+2 |

InChI Key |

QTBSBXVTEAMEQO-HQMMCQRPSA-N |

SMILES |

CC(=O)O |

Isomeric SMILES |

C[14C](=O)O |

Canonical SMILES |

CC(=O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Isotopic Incorporation Strategies

Precursor Selection and Radiochemical Feedstocks for Acetic Acid C-14 Synthesis

The foundational precursor for virtually all ¹⁴C-labeled compounds is Barium [¹⁴C]carbonate (Ba[¹⁴C]CO₃), which is generated in nuclear reactors. nih.govnih.gov This primary feedstock is then converted into more versatile one-carbon (C1) synthons for subsequent radiochemical synthesis. Arguably the most widely utilized of these is [¹⁴C]carbon dioxide ([¹⁴C]CO₂), which can be liberated from Ba[¹⁴C]CO₃ by acidification. nih.gov

From [¹⁴C]CO₂, a variety of other essential C1 radiochemicals can be prepared through reduction, including [¹⁴C]methanol, [¹⁴C]formaldehyde, and [¹⁴C]formic acid. nih.gov These can be further converted into key reagents like [¹⁴C]methyl iodide ([¹⁴C]CH₃I). nih.govacs.org Another important family of precursors derived from Ba[¹⁴C]CO₃ are [¹⁴C]cyanides, such as potassium [¹⁴C]cyanide (K¹⁴CN). nih.govnih.gov The selection of the appropriate precursor is dictated by the specific synthetic pathway chosen to achieve the desired labeling pattern in the final acetic acid molecule. nih.govacs.org

| Feedstock/Precursor | Chemical Formula | Typical Use |

| Barium [¹⁴C]carbonate | Ba[¹⁴C]CO₃ | Primary source of carbon-14 (B1195169). nih.govnih.gov |

| [¹⁴C]Carbon Dioxide | [¹⁴C]CO₂ | Carboxylation reactions. nih.govscispace.com |

| [¹⁴C]Methyl Iodide | [¹⁴C]CH₃I | Introduction of a labeled methyl group. nih.govacs.org |

| Potassium [¹⁴C]Cyanide | K¹⁴CN | Introduction of a labeled carbon via cyanation. nih.govnih.gov |

Chemical Synthesis Pathways for Carboxyl-Labeled this compound ([1-¹⁴C]Acetic Acid)

The most traditional and robust method for preparing carboxyl-labeled acetic acid is the Grignard reaction. nih.gov This pathway involves the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide, CH₃MgBr) with [¹⁴C]carbon dioxide. The organometallic reagent acts as a nucleophile, attacking the electrophilic carbon of [¹⁴C]CO₂. Subsequent acidic workup of the resulting carboxylate salt yields [1-¹⁴C]acetic acid. This method is valued for its simplicity and reliability, though it requires harsh reaction conditions which limits its use to early-stage labeling. nih.gov

An alternative, multi-step process involves the use of [¹⁴C]cyanide. nih.gov For example, a suitable precursor can be reacted with potassium [¹⁴C]cyanide (K¹⁴CN) to form a [¹⁴C]nitrile. This nitrile is then subjected to hydrolysis, typically under acidic or basic conditions, which converts the cyano group into a carboxylic acid group, thus yielding the [1-¹⁴C]labeled acid. nih.gov For instance, [1-¹⁴C]2-(1H-tetrazol-5-yl)acetic acid has been synthesized in three radiochemical steps starting from K¹⁴CN. nih.gov

Chemical Synthesis Pathways for Methyl-Labeled this compound ([2-¹⁴C]Acetic Acid)

Synthesizing methyl-labeled acetic acid requires starting with a precursor where the ¹⁴C atom is already in the methyl position. A common strategy involves the use of [¹⁴C]methyl iodide ([¹⁴C]CH₃I). acs.org This labeled methyl halide can be used to create [2-¹⁴C]acetonitrile via nucleophilic substitution with a cyanide salt. The resulting [2-¹⁴C]acetonitrile is then hydrolyzed to produce [2-¹⁴C]acetic acid.

Another documented route begins with commercially available [2-¹⁴C]-cyanoacetic acid. uni-regensburg.de This starting material can be converted to its methyl ester, methyl [2-¹⁴C]-cyanoacetate, which can then be used in further reactions. uni-regensburg.de While the direct conversion of [2-¹⁴C]-cyanoacetic acid to [2-¹⁴C]acetic acid involves decarboxylation, the pathways often utilize it as an intermediate for more complex structures.

Chemoenzymatic and Biosynthetic Routes for Selective C-14 Incorporation

Biological systems readily utilize acetate (B1210297) for the biosynthesis of a vast array of molecules, a fact that is exploited in metabolic studies using ¹⁴C-labeled acetate. Cell-free extracts and whole-cell cultures can incorporate [1-¹⁴C]acetate or [2-¹⁴C]acetate into more complex products like fatty acids and polyketides. scispace.comnih.govrsc.org For example, studies have shown the incorporation of [1-¹⁴C]acetate into the fatty acids of phospholipids (B1166683) and triacylglycerols in rat renal papillae. nih.gov Similarly, the biosynthesis of fusaric acid in Gibberella fujikuroi has been elucidated using both [1-¹⁴C]acetate and [2-¹⁴C]acetate, demonstrating the specific incorporation patterns derived from the acetate precursor. cdnsciencepub.com In the parasite Trypanosoma brucei, the cytosolic enzyme acetyl-CoA synthetase (AceCS) is essential for activating acetate produced in the mitochondrion into acetyl-CoA, which is the direct precursor for lipid biosynthesis. pnas.org

Chemoenzymatic synthesis combines the specificity of enzymes with the versatility of chemical reactions. nih.govbiorxiv.org Labeled sodium [¹⁴C]acetate can be chemically converted to labeled acetic anhydride, which is then used to create a labeled substrate like [1-¹⁴C]-cinnamic acid. nih.gov An enzyme, such as phenylalanine ammonia-lyase (PAL), can then catalyze the conversion of this substrate into a final labeled product, such as [¹⁴C]-L-phenylalanine. nih.gov Another example is the synthesis of UDP-N-[1-¹⁴C]acetyl-D-glucosamine, where D-glucosamine-α-1-phosphate is N-acetylated using [¹⁴C]acetate and a chemical coupling agent, followed by an enzymatic conversion to the final UDP derivative. nih.gov

Late-Stage Carbon Isotope Exchange (CIE) for Acetic Acid Derivatives

Late-stage carbon isotope exchange (CIE) represents a significant advancement in radiolabeling, aiming to replace a ¹²C atom with a ¹⁴C atom directly in the final target molecule in a single step. nih.govunito.it This approach is highly efficient, reduces synthetic steps, and minimizes radioactive waste compared to traditional multi-step syntheses. unito.itresearchgate.net For carboxylic acids, CIE typically involves a reversible decarboxylation-carboxylation sequence. nih.gov The existing carboxylic acid group (-¹²COOH) is cleaved to release ¹²CO₂, and in the presence of a labeled source, typically [¹⁴C]CO₂, a new carboxyl group (-¹⁴COOH) is installed. nih.gov

A notable development in CIE is the ability to perform the exchange without transition metals, particularly for phenylacetic acids and their derivatives. nih.govnih.gov In this method, the potassium or cesium salt of the carboxylic acid is heated in the presence of labeled CO₂ in a polar aprotic solvent. scispace.comnih.gov This process facilitates a reversible decarboxylation and carboxylation, leading to the incorporation of the carbon isotope into the carboxylic acid. scispace.comnih.gov While effective, this thermal method often requires harsh conditions, such as prolonged heating at high temperatures (e.g., 160 °C), which may not be suitable for all substrates. scispace.com More recently, a photochemical strategy has been reported that allows the isotope exchange to occur under exceptionally mild conditions, avoiding the need for harsh heat. scispace.com

Radiolabeled carbon dioxide ([¹⁴C]CO₂) is the universal precursor for most carbon isotope exchange reactions involving carboxylic acids. nih.gov Its use spans from traditional methods to cutting-edge late-stage labeling protocols. nih.gov

Classical Carboxylation : As mentioned, the reaction of organometallic reagents (Grignard or organolithium) with [¹⁴C]CO₂ is a foundational method. nih.gov

Transition-Metal-Catalyzed CIE : Several procedures use transition metals like copper, nickel, or palladium to facilitate the decarboxylation-carboxylation exchange under milder conditions than the metal-free thermal approach. nih.govresearchgate.netnih.gov For instance, copper-catalyzed and nickel-mediated procedures have been developed for the dynamic isotope exchange of aryl and alkyl carboxylic acids, respectively. researchgate.netnih.gov

Electrochemical Carboxylation : A palladium-catalyzed electrochemical setup has been developed that enables the use of near-stoichiometric amounts of [¹⁴C]CO₂ for the late-stage labeling of aryl carboxylic acids. bohrium.comdicp.ac.cn This method is highly efficient and tolerant of various functional groups. bohrium.com

These modern methods, particularly CIE, represent a paradigm shift, allowing for more rapid and sustainable access to ¹⁴C-labeled carboxylic acids for critical research. nih.govresearchgate.net

Transition-Metal-Free Approaches for Carboxylic Acid Labeling

Assessment of Radiochemical Purity and Isotopic Integrity of Synthesized Compounds

The validation of synthesized this compound hinges on the rigorous assessment of its radiochemical purity and isotopic integrity. Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form of [14C]acetic acid. unm.edu Regulatory guidelines often mandate a radiochemical purity of greater than 95-98% for compounds used in various studies. criver.com Isotopic integrity confirms that the carbon-14 atom resides in the intended position within the acetic acid molecule.

Several analytical techniques are employed to quantify radiochemical purity and confirm structural integrity. The most common methods involve chromatography coupled with radiation detection. researchgate.net

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment, offering high resolution and sensitivity. almacgroup.com For this compound, a standard method utilizes a resin-based ion-exclusion column with a dilute acid mobile phase, such as 0.01 N sulfuric acid. The eluate is passed through a radioactivity detector (e.g., a flow scintillation analyzer) to quantify the C-14 signal. This allows for the separation and quantification of [14C]acetic acid from radiochemical impurities, which could include unreacted precursors or degradation products.

Thin-Layer Chromatography (TLC): TLC is another widely used method for rapid purity assessment. nih.gov A sample is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system, for instance, 10% methanol (B129727) in ethyl acetate. nih.gov The separated components are visualized and quantified using a radiochromatogram scanner or by scraping sections of the plate and counting them in a liquid scintillation counter. unm.edunih.gov

Gas Chromatography (GC): GC is suitable for volatile compounds like acetic acid and can be used to separate it from volatile impurities. almacgroup.com The column effluent is directed to a radiation detector to measure the activity of the separated components.

Spectrometric and Other Techniques:

Mass Spectrometry (MS): MS is critical for confirming the isotopic integrity and chemical identity of the synthesized compound. almacgroup.comselcia.com It verifies the molecular weight of the [14C]acetic acid, confirming the successful incorporation of the C-14 isotope.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not used for radioactivity measurement, 13C-NMR can be employed in conjunction with syntheses using the stable isotope carbon-13 to validate the synthetic pathway and confirm the label's position, which is then applied to the carbon-14 synthesis. nih.gov

Liquid Scintillation Counting (LSC): LSC is the most sensitive method for quantifying beta-emitting isotopes like carbon-14. researchgate.netplos.org While not a separative technique on its own, it is used as the primary detection method for quantifying the radioactivity in fractions collected from chromatographic separations like HPLC or TLC. researchgate.netnih.gov

The combination of a high-resolution separation technique (like HPLC) with sensitive radioactivity detection and mass confirmation provides a comprehensive assessment, ensuring the final this compound product meets the stringent requirements for purity and identity. criver.comselcia.com

Table 1: Comparison of Analytical Methods for Radiochemical Purity Assessment of this compound

| Technique | Principle | Typical Application for this compound | Detection Method | Key Advantages | Limitations |

|---|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Standard method for quantification of purity and impurities. Ion-exclusion chromatography is common. | In-line radioactivity detector (e.g., flow scintillation) or fraction collection followed by LSC. researchgate.net | High resolution, quantitative accuracy, and automation. researchgate.net | Requires more complex instrumentation than TLC. |

| Thin-Layer Chromatography (TLC) | Separation on a planar layer of adsorbent material (e.g., silica gel) driven by a liquid mobile phase. | Rapid screening for purity and identification of impurities. nih.gov | Radiochromatogram scanning or scraping and LSC. unm.edu | Fast, simple, and cost-effective. nih.gov | Lower resolution and quantification accuracy compared to HPLC. |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase passing through a column. | Analysis of volatile radiochemical impurities. almacgroup.com | In-line gas-phase radiation detector. | Excellent for separating volatile components. almacgroup.com | Limited to thermally stable and volatile compounds. |

| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Confirmation of molecular weight and structural integrity (isotopic integrity). selcia.com | Various mass analyzers (e.g., TOF, Quadrupole). | Provides definitive structural information. selcia.com | Does not directly measure radiochemical purity. |

Innovations and Challenges in Achieving High Specific Activity in this compound Labeling

Specific activity, the ratio of radioactivity to the mass of a substance (commonly expressed in mCi/mmol or GBq/mmol), is a critical parameter for radiolabeled compounds. wuxiapptec.comrevvity.com The theoretical maximum specific activity for a molecule containing a single C-14 atom is 62.4 mCi/mmol. manufacturingchemist.comalmacgroup.com Achieving specific activities close to this theoretical maximum for this compound is desirable for many applications as it enhances detection sensitivity, but it presents significant challenges. revvity.com

Key Challenges:

Precursor Availability and Cost: The primary starting material for C-14 labeling is often [14C]barium carbonate or the [14C]carbon dioxide generated from it. wuxiapptec.comalmacgroup.com The production and purification of these high-activity precursors are complex and expensive, and their limited availability can be a bottleneck. almacgroup.comopenmedscience.com

Isotopic Dilution: A major challenge is the unintentional dilution of the C-14 isotope with stable carbon-12. This can occur from atmospheric CO2, solvents, or reagents that contain natural carbon, which lowers the final specific activity. wuxiapptec.com Therefore, syntheses must be performed in closed systems with carefully purified reagents. almacgroup.com

Radiolytic Decomposition: The beta particles emitted during the decay of C-14 can cause the compound itself to degrade, a process known as radiolysis. almacgroup.com This effect is more pronounced in compounds with high specific activity, as the concentration of the radionuclide is higher, leading to a greater radiation dose to the material. almacgroup.com This degradation reduces the radiochemical purity over time. Storing the compound at low temperatures and diluting it in a suitable solvent can help minimize this decomposition. almacgroup.comalmacgroup.com

Innovations in Labeling:

Recent advancements in synthetic chemistry aim to overcome these challenges by developing more efficient and direct labeling methods.

Late-Stage Labeling: This strategy focuses on incorporating the C-14 isotope in the final steps of a synthesis. nih.govresearchgate.net For acetic acid and its derivatives, this often involves direct carboxylation reactions using high-activity [14C]CO2. For example, the carboxylation of a methyl Grignard reagent (CH3MgX) with [14C]CO2 is a direct, one-step method to produce [1-14C]acetic acid.

Carbon Isotope Exchange (CIE): A significant innovation is the development of reactions that exchange a stable carbon atom (C-12) in a pre-existing molecule with a C-14 atom. nih.gov For carboxylic acids, transition-metal-catalyzed or transition-metal-free decarboxylation-carboxylation sequences have been developed. nih.govacs.org These methods allow for the direct labeling of complex molecules without requiring a full de novo synthesis, which can improve yields and reduce radioactive waste. nih.govnih.gov While much of this research has focused on more complex phenylacetic acids, the principles are applicable to simpler structures and represent a frontier in labeling technology. researchgate.netacs.org

Improved Precursor Generation: Innovations in the generation and handling of high-purity gaseous [14C]CO2 from solid [14C]BaCO3 have also contributed to achieving higher specific activities in the final products. almacgroup.com

Table 2: Challenges and Mitigation Strategies in High Specific Activity Labeling

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Isotopic Dilution | Contamination with stable C-12 from the environment or reagents lowers the C-14/C-12 ratio. wuxiapptec.com | Use of closed-system apparatus, high-purity reagents, and an inert atmosphere to exclude atmospheric CO2. almacgroup.com |

| Radiolytic Decomposition | Self-degradation of the compound caused by the energy emitted from radioactive decay, especially at high specific activities. almacgroup.comalmacgroup.com | Storage at cryogenic temperatures (e.g., -70°C), dilution with a pure solvent, and addition of radical scavengers. almacgroup.comalmacgroup.com |

| Synthetic Complexity | Multi-step syntheses can lead to low overall yields and loss of the expensive C-14 isotope. almacgroup.com | Designing synthetic routes that introduce the C-14 label at the latest possible stage; utilizing innovative late-stage labeling or isotope exchange reactions. almacgroup.comnih.gov |

| Precursor Cost & Availability | High-activity C-14 starting materials are expensive and in limited supply. almacgroup.comopenmedscience.com | Use of highly efficient reactions to maximize incorporation; use of more advanced, but cost-effective, starting materials to reduce the number of synthetic steps. almacgroup.com |

The specific activity of commercially available this compound varies depending on the position of the label and the supplier.

Table 3: Examples of Commercially Available this compound Specific Activities

| Compound Name | Label Position | Reported Specific Activity (mCi/mmol) | Reference |

|---|---|---|---|

| Acetic acid [1-14C], sodium salt | C-1 | 45-62 | revvity.comrevvity.com |

| Acetic acid [1-14C], sodium salt | C-1 | 50-60 | clinisciences.com |

| Acetic acid [1,2-14C], sodium salt | C-1 and C-2 | 100-120 | biotrend.com |

| Acetic acid [1-14C], sodium salt | C-1 | 1-3 | clinisciences.com |

Iii. Advanced Analytical Methodologies for C 14 Detection and Quantification

Radiometric Detection Techniques for Acetic Acid C-14 and its Metabolites

Radiometric detection is the cornerstone of C-14 analysis, directly measuring the beta particles emitted during the radioactive decay of Carbon-14 (B1195169).

Liquid Scintillation Counting (LSC) is a widely used technique for quantifying the radioactivity of low-energy beta emitters like Carbon-14. openmedscience.com The fundamental principle involves dissolving the sample, such as this compound, in a liquid scintillation cocktail. This cocktail contains a solvent and a fluor (or scintillator) that emits light when it interacts with the beta particles from the C-14. cambridge.org The emitted photons are then detected by photomultiplier tubes (PMTs). igdtp.eu

LSC has been a primary method for C-14 detection since the early 1950s. cambridge.org It is utilized in various applications, including environmental monitoring, biochemical research for tracing radioactively labeled molecules, and radiocarbon dating. openmedscience.comresearchgate.net For instance, it can be used to determine the biological content of organic materials by measuring their C-14 levels. revvity.com

Enhancements to traditional LSC have focused on increasing throughput and sensitivity. The development of microplate LSC counters allows for the simultaneous measurement of multiple samples (e.g., 12 or 96 at a time), which is a significant improvement over single-sample instruments. eag.com Modern LSC systems also employ dual PMTs and coincidence counting to reduce background noise and improve accuracy. openmedscience.com The development of specialized scintillation cocktails has also improved performance for specific sample types, such as acidic solutions. revvity.com For example, while strong mineral acids can interfere with some cocktails, certain formulations are designed to handle acidic samples. revvity.com

Some LSC methods involve converting the carbon in the sample to a form that is more suitable for counting. One common approach is to convert the sample to carbon dioxide (CO2), which is then trapped in a solution that can be mixed with a scintillation cocktail. igdtp.euradioprotection.org Another advanced technique is benzene (B151609) synthesis, where the sample's carbon is converted to benzene, a molecule that acts as both the sample and the solvent, leading to high counting efficiency. cambridge.orgigdtp.eu

Table 1: Comparison of LSC Sample Preparation Methods for C-14

| Preparation Method | Description | Typical Efficiency | Advantages | Disadvantages |

| Direct Mixing | The C-14 labeled sample is directly mixed with the scintillation cocktail. | Varies greatly with sample type and quenching. | Simple and rapid. | Susceptible to chemical and color quenching, which reduces efficiency. |

| CO₂ Absorption | The sample is combusted to ¹⁴CO₂, which is then trapped in an absorbing solution (e.g., an amine-based solution) and mixed with a scintillator. researchgate.netresearchgate.net | 65-75% radioprotection.orgresearchgate.net | Good for a wide variety of sample types; reduces quenching. | More complex preparation; potential for incomplete trapping. |

| Benzene Synthesis | The carbon from the sample is chemically converted to benzene, which is then mixed with a scintillator. researchgate.net | ~83% researchgate.net | High counting efficiency; excellent for low-level C-14 dating. | Labor-intensive and complex chemical synthesis required. |

Combustion analysis is a robust method for preparing samples for C-14 quantification, especially for solid or complex organic materials. In this process, the sample containing this compound is completely oxidized in a stream of pure oxygen, converting all the carbon, including the C-14, into gaseous carbon dioxide (¹⁴CO₂). core.ac.uk This resulting ¹⁴CO₂ is then passed through a trapping system.

The trapping agent is typically a carbon dioxide absorbent, such as an amine-based solution, which forms a carbamate. researchgate.net This solution containing the trapped ¹⁴CO₂ is then mixed with a liquid scintillation cocktail for measurement in an LSC. researchgate.net This method ensures that the entire carbon content of the original sample is available for analysis, providing a total C-14 measurement. The recovery of C-14 using this method can be high, often around 90%.

An alternative trapping method involves bubbling the ¹⁴CO₂ through an alkaline solution, like sodium hydroxide (B78521) (NaOH), to form a carbonate such as sodium carbonate (Na₂CO₃). radioprotection.org This carbonate can then be precipitated, for example as calcium carbonate (CaCO₃), and analyzed. radioprotection.org

Table 2: Key Steps in Combustion Analysis for ¹⁴C-Acetic Acid

| Step | Description | Purpose |

| 1. Sample Combustion | The sample containing ¹⁴C-Acetic Acid is burned in a high-temperature furnace with a pure oxygen supply. | To oxidize all organic material and convert all carbon, including ¹⁴C, into gaseous ¹⁴CO₂. |

| 2. Gas Purification | The gas stream from the furnace may pass through traps to remove interfering substances like water vapor and sulfur or nitrogen oxides. | To ensure that only ¹⁴CO₂ is measured, preventing quenching or side reactions in the trapping system. |

| 3. ¹⁴CO₂ Trapping | The purified gas stream containing ¹⁴CO₂ is bubbled through a specialized trapping solution (e.g., Carbo-Sorb®). | To capture the ¹⁴CO₂ from the gas stream into a liquid medium suitable for LSC. |

| 4. Scintillation Counting | The trapping solution with the captured ¹⁴CO₂ is mixed with a scintillation cocktail and analyzed in an LSC. | To quantify the amount of ¹⁴C present in the original sample by detecting the beta emissions from the decay of ¹⁴C. |

Solid scintillation detection offers an alternative to liquid scintillation, particularly in flow-through applications. Instead of a liquid cocktail, these detectors use a solid scintillator material. When the sample containing the C-14 labeled compound flows over or through this material, the beta particles interact with the solid scintillator, producing light that is detected by PMTs.

One common type of solid scintillator is a plastic scintillator. Early flow-through monitors used plastic scintillator blocks with grooves or tubing made of plastic scintillator material. lablogic.com Another approach involves using suspended crystals of a scintillator like anthracene. lablogic.com More modern systems utilize materials like yttrium silicate (B1173343) or scintillating glass. lablogic.com

A key advantage of solid scintillators is in flow detection systems coupled with chromatography, as they allow for full sample recovery. However, a significant drawback is their lower counting efficiency for weak beta emitters compared to LSC, especially for tritium, though they are more effective for C-14. lablogic.com For example, scintillating glass might offer 20-40% efficiency for C-14. lablogic.com They can also be sensitive to gamma radiation and other non-C-14 beta particles, which can be a source of background noise. osti.gov

Combustion Analysis and Trapping Systems for Quantitative 14C-CO2 Measurement

Chromatographic Separation Techniques Coupled with Radiometric Detection

To analyze this compound and its various metabolites within a complex biological sample, it is often necessary to first separate the different compounds. This is achieved using chromatographic techniques, which are then coupled with a radiometric detector to specifically measure the C-14 labeled components.

Gas chromatography is a powerful technique for separating volatile compounds. projectcast.eu For the analysis of this compound, the sample is first derivatized to make it more volatile, for example, by converting it to its propyl or methyl ester. core.ac.uknih.gov The derivatized sample is then injected into the GC, where the different compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

After separation in the GC column, the eluting compounds are passed through a combustion furnace. nih.gov Here, they are oxidized to CO₂, and the resulting ¹⁴CO₂ is then measured. This can be done by directing the gas to a radiometric detector or by collecting fractions for subsequent analysis by Accelerator Mass Spectrometry (AMS), a highly sensitive method for measuring natural abundance isotopes. nih.gov This combination of GC for separation and combustion for C-14 detection allows for the specific quantification of C-14 in each separated compound. fmach.it

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating non-volatile compounds in a liquid matrix. eag.com It is particularly well-suited for analyzing this compound and its metabolites from biological extracts. nih.gov In this setup, the sample is injected into the HPLC system, and the individual compounds are separated as they pass through a column containing a solid adsorbent material.

The eluate from the HPLC column is then directed to a flow-through scintillation analyzer. There are two main configurations for this:

Homogeneous Flow-Through Detection: The HPLC eluate is continuously mixed with a liquid scintillation cocktail. The mixture then flows through a counting cell positioned between two PMTs. eag.com This method offers good counting efficiency but requires splitting the flow if the sample needs to be collected for further analysis, as the addition of the scintillant alters the sample.

Heterogeneous Flow-Through Detection: The HPLC eluate flows through a cell packed with a solid scintillator. The beta particles from the C-14 interact with the solid scintillator to produce light. This method has the significant advantage of not consuming the sample, allowing for its full recovery for subsequent analyses like NMR or mass spectrometry. However, counting efficiencies can be lower than with homogeneous detection. lablogic.com

This coupling of HPLC with radiometric detection provides real-time monitoring of the radioactive components as they elute from the column, allowing for the quantification of C-14 in each separated metabolite peak. eag.com

Table 3: Comparison of Radiometric HPLC Detection Methods

| Feature | Homogeneous (Liquid Cell) | Heterogeneous (Solid Cell) |

| Principle | HPLC eluate is mixed with liquid scintillation cocktail and flows through a counting cell. | HPLC eluate flows through a cell packed with solid scintillator material. |

| Sample Recovery | No (sample is mixed with scintillant). Requires flow splitting for fraction collection. | Yes (full sample recovery possible). |

| ¹⁴C Counting Efficiency | Generally higher (e.g., up to 60-70%). lablogic.com | Generally lower (e.g., 40-70% depending on material). lablogic.com |

| Applications | High-sensitivity quantitative analysis where sample recovery is not needed. | Analysis where subsequent structural identification (e.g., by NMR, MS) of the radioactive peak is required. |

Thin-Layer Chromatography (TLC) Coupled with Autoradiography and Digital Imaging

Thin-Layer Chromatography (TLC) is a fundamental separation technique used to isolate C-14 labeled acetic acid from other metabolites or impurities in a sample matrix. In this method, the sample is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material like silica (B1680970) gel. researchgate.netacs.org The plate is then placed in a sealed chamber with a solvent system, which moves up the plate by capillary action. For separating lipids and fatty acids, a mobile phase such as hexane:ether:acetic acid (90:30:1) can be used. researchgate.net As the solvent moves, it carries the sample components at different rates, separating them based on their affinity for the stationary phase and solubility in the mobile phase.

Once the separation is complete, the radiolabeled components, including [14C]acetic acid, are detected and quantified. Traditional methods like plate scraping followed by Liquid Scintillation Counting (LSC) are quantitative but can be laborious and destroy the sample. lablogic.com Autoradiography offers a non-destructive alternative where the TLC plate is exposed to X-ray film or a phosphor imaging plate. researchgate.netresearchgate.net The beta particles emitted by the C-14 isotope create a dark spot on the film or an image on the plate, corresponding to the location of the labeled acetic acid.

Modern digital imaging systems have significantly enhanced this process. These systems provide direct digital counting of radioisotopes on TLC plates, offering high sensitivity and a wide linear dynamic range, often 100 to 1,000 times greater than X-ray film. ezag.com Imaging scanners can provide a complete picture of the radiolabeled compounds on a lane simultaneously. lablogic.com Advanced imaging plates can exhibit a sensitivity approximately 100 times greater than X-ray film, with a linear response over a wide range of radioactivity. nih.gov Software associated with these digital systems allows for automated spot detection, retention factor (Rf) calculation, and reliable quantification, making the analysis faster and more reproducible. imagenelab.com

Accelerator Mass Spectrometry (AMS) for Ultra-Trace C-14 Detection in Diverse Matrices

Accelerator Mass Spectrometry (AMS) is the most sensitive technique for measuring C-14, capable of detecting the isotope at levels as low as parts per quadrillion. openmedscience.comnih.gov Unlike methods that count radioactive decays (like LSC), AMS directly counts the number of C-14 atoms in a sample relative to stable carbon isotopes (¹²C and ¹³C). anu.edu.auradiocarbon.com This allows for the analysis of exceptionally small samples, often less than 1 milligram of carbon, which is a thousand-fold reduction compared to conventional techniques. anu.edu.auuni-heidelberg.de

The AMS process involves accelerating ions to very high energies (millions of electron volts). libretexts.org This high energy allows the system to effectively separate the rare ¹⁴C isotope from abundant isobars, particularly nitrogen-14 (¹⁴N), which has a nearly identical mass and interferes with other mass spectrometry methods. radiocarbon.comlibretexts.org The result is a dramatic increase in sensitivity and a significant reduction in background interference. libretexts.org

For studies involving [14C]acetic acid, AMS is invaluable for tracing the compound at ultra-low concentrations in complex biological or environmental matrices. radiocarbon.comlibretexts.org Its high precision and low detection limits make it ideal for applications such as:

Metabolite Profiling: Tracking the fate of [14C]acetic acid and its incorporation into various biomolecules in vivo. radiocarbon.com

Microdosing Studies: Analyzing samples from studies where only a very small, non-pharmacologically active dose of a labeled compound is administered. radiocarbon.com

Environmental Tracing: Following the movement and degradation of [14C]acetic acid in ecosystems.

The superior detection limits of AMS compared to LSC have been demonstrated in studies analyzing ¹⁴C-labeled compounds in human urine, where AMS showed significantly better concentration and mass detection limits. nih.gov

Table 1: Comparison of Detection Methods for C-14

| Feature | Accelerator Mass Spectrometry (AMS) | Liquid Scintillation Counting (LSC) |

|---|---|---|

| Principle | Atom counting (¹⁴C, ¹³C, ¹²C) radiocarbon.com | Decay counting (beta particle emission) openmedscience.com |

| Sample Size | < 1 mg carbon anu.edu.auuni-heidelberg.de | Typically > 1 g carbon uni-heidelberg.de |

| Sensitivity | Very high (attomole to zeptomole) nih.gov | Moderate nih.gov |

| Detection Limit | ~10⁻¹⁵ ¹⁴C/¹²C ratio uni-heidelberg.de | ~10⁻¹² ¹⁴C/¹²C ratio |

| Interference | Minimal (effectively removes ¹⁴N) radiocarbon.com | Susceptible to chemical and color quenching mdpi.com |

| Applications | Ultra-trace analysis, microdosing, dating very old samples radiocarbon.comlibretexts.org | Routine analysis, higher concentration samples openmedscience.commdpi.com |

Isotope Ratio Mass Spectrometry (IRMS) for Stable Carbon Isotope Analysis in Complementary Studies

While AMS quantifies the rare ¹⁴C radioisotope, Isotope Ratio Mass Spectrometry (IRMS) measures the ratio of the abundant stable isotopes of carbon, ¹³C and ¹²C. cambridge.org This analysis provides complementary information that, when used alongside ¹⁴C data, offers a more complete understanding of the metabolic or environmental pathways of acetic acid. openmedscience.com

IRMS analysis can distinguish between carbon sources based on their natural ¹³C/¹²C ratios. fmach.itfmach.it For instance, acetic acid produced from C3 plants (like grapes and apples) will have a different stable isotope signature than that from C4 plants (like corn or sugar cane) or from synthetic, petroleum-derived sources. fmach.it

In studies using [14C]acetic acid as a tracer, IRMS can help:

Elucidate Metabolic Pathways: By tracking both the ¹⁴C label and the stable isotope signature of metabolites, researchers can differentiate between the introduced tracer and endogenous pools of the compound.

Verify Authenticity: In food science, IRMS is used to verify the origin of products like vinegar. researchgate.net Combining this with ¹⁴C analysis, which can distinguish between modern (bio-based) and fossil-fuel-derived (synthetic) acetic acid, provides a powerful tool against adulteration. fmach.itoiv.int

Correct for Isotopic Fractionation: All physical and chemical processes, including analytical procedures, can slightly alter isotope ratios. Measuring the ¹³C/¹²C ratio allows for the normalization of ¹⁴C results, leading to more accurate measurements. anu.edu.au

Recent advancements have led to the development of universal gas interfaces that allow for the simultaneous measurement of both ¹⁴C (via AMS) and δ¹³C (via IRMS) from the same carbon dioxide sample, streamlining the analytical workflow. cambridge.org

Sample Preparation and Derivatization Techniques for C-14 Labeled Acetic Acid Analysis

Proper sample preparation is critical for accurate analysis of [14C]acetic acid. The goal is to isolate the acetic acid from the sample matrix, remove interfering substances, and sometimes convert it into a form that is more suitable for the chosen analytical instrument.

Extraction and Purification: The initial step often involves extracting acetic acid from the sample. For a liquid sample like vinegar, a common procedure involves basification (e.g., with sodium hydroxide) to convert the volatile acetic acid into its non-volatile salt (sodium acetate). oiv.int The sample is then distilled under vacuum to remove water and other volatile components. oiv.intresearchgate.net The residue is then acidified (e.g., with sulfuric acid) to regenerate the free acetic acid, which can be further purified by solvent extraction using a solvent like diethyl ether. oiv.int For solid samples or biological tissues, homogenization and subsequent solvent extraction are typically required.

Derivatization: Acetic acid is a polar and volatile compound, which can make it challenging to analyze directly using techniques like Gas Chromatography (GC). Derivatization is a process that chemically modifies the acetic acid to create a derivative with more favorable properties, such as increased volatility or thermal stability. A common approach is to convert the carboxylic acid into an ester, such as a methyl ester or ethyl ester. sigmaaldrich.com

Table 2: Common Derivatization Reagents for Acetic Acid

| Reagent | Derivative Formed | Analytical Technique | Purpose |

|---|---|---|---|

| Methanol (B129727) (with acid catalyst) | Methyl acetate (B1210297) | GC, GC-MS | Increases volatility for gas chromatography. |

| Ethanol (B145695) (with acid catalyst) | Ethyl acetate | GC, GC-MS | Increases volatility for gas chromatography. |

| BF₃/Methanol | Methyl acetate | GC, GC-MS | A common and effective esterification agent. |

| Pentafluorobenzyl bromide (PFBBr) | PFB-ester | GC-ECD | Creates a derivative highly sensitive to Electron Capture Detection (ECD). |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | GC, GC-MS | Silylation reagent that increases volatility and thermal stability. |

After extraction and derivatization, the [14C]acetic acid derivative can be analyzed by methods like GC coupled with a radioactivity detector or mass spectrometer. For AMS analysis, the purified carbon from the acetic acid is typically combusted to CO₂ and then reduced to graphite, the form required for the AMS ion source. radiocarbon.com

Iv. Applications in Biochemical and Metabolic Pathway Elucidation Non Human Models

Tracing Carbon Flux and Metabolic Intermediates in Microbial Systems

The use of [14C]acetate has been instrumental in delineating the metabolic networks of diverse microorganisms, from bacteria and archaea to yeasts.

Anaerobic Degradation Pathways in Bacteria and Archaea

In anaerobic environments, complex organic matter is broken down into simpler compounds through a series of steps mediated by a cascade of microorganisms. oup.commdpi.com Acetic acid is a key intermediate in this process. oup.com By using [2-14C]acetate, researchers can trace the fate of the acetate (B1210297) molecule. oup.com

One critical process is methanogenesis, the production of methane (B114726) by methanogenic archaea. nih.gov There are two primary pathways for methane production from acetate: acetoclastic methanogenesis, where acetate is directly split into methane and carbon dioxide, and syntrophic acetate oxidation (SAO). oup.comnih.govmdpi.com In SAO, acetate is oxidized to hydrogen and carbon dioxide by syntrophic acetate-oxidizing bacteria (SAOB), and this hydrogen is then used by hydrogenotrophic methanogens to produce methane. bioline.org.br

The ratio of 14CO2 to 14CH4 produced from [2-14C]acetate helps determine the dominant pathway. A ratio below 1 suggests acetoclastic methanogenesis is the main route, while a ratio above 1 indicates the prevalence of syntrophic acetate oxidation. nih.gov Studies have shown that in environments with high ammonia (B1221849) concentrations, SAO coupled with hydrogenotrophic methanogenesis is often the dominant pathway for acetate degradation. bioline.org.brfrontiersin.org For instance, research on anaerobic digesters revealed that with increasing ammonia levels, the methanogenic pathway shifted from acetoclastic to syntrophic acetate oxidation. bioline.org.br

Table 1: Dominant Acetate Degradation Pathways in Anaerobic Digesters Under Varying Ammonia Levels

| Ammonia Level (g NH4+-N L-1) | Dominant Methanogenic Pathway | Key Methanogens Identified |

|---|---|---|

| Low (<1.21) | Acetoclastic Methanogenesis | Methanosaetaceae spp. |

This table is based on findings from a study on full-scale biogas plants, demonstrating the influence of ammonia on the methanogenic pathway. bioline.org.br

Aerobic Respiration and Fermentation Processes

In the presence of oxygen, many microorganisms utilize aerobic respiration to generate energy. Acetic acid, in the form of acetyl-CoA, enters the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. ahajournals.orgnih.gov The use of [1-14C]acetate allows for the tracing of carbon through the TCA cycle, as the labeled carbon is released as 14CO2. ahajournals.org The rate of 14CO2 clearance can be correlated with the flux through the TCA cycle. ahajournals.org

Some organisms, like acetic acid bacteria (AAB), carry out a process known as oxidative fermentation. ftb.com.hrmdpi.com They incompletely oxidize alcohols like ethanol (B145695) to acetic acid. ftb.com.hrwikipedia.org This process involves the conversion of ethanol to acetaldehyde, which is then oxidized to acetic acid. mdpi.comwikipedia.org

Yeast, on the other hand, can perform alcoholic fermentation, where pyruvate (B1213749) is converted to ethanol and carbon dioxide. khanacademy.org While not a direct user of acetic acid in this primary fermentation, the produced ethanol can be a substrate for AAB in mixed fermentations like kombucha. ftb.com.hr

Carbon Assimilation and Biosynthesis of Macromolecules in Microorganisms

[14C]acetate is a valuable tool for studying the biosynthesis of essential macromolecules like lipids and amino acids in various microorganisms.

Lipid Synthesis: Many bacteria can incorporate the carbon from [14C]acetate into their lipids. portlandpress.commicrobiologyresearch.org For example, Acholeplasma species readily incorporate radioactivity from [1-14C]acetate into their glycolipid and polar lipid fractions. microbiologyresearch.org This ability to synthesize lipids from acetate is a key differentiator between the genera Acholeplasma and Mycoplasma. microbiologyresearch.org In some bacteria, the addition of unlabeled acetate to the growth medium can decrease the incorporation of radioactivity from other labeled precursors into lipids, confirming acetate's role as a primary building block. portlandpress.com In the parasite Trypanosoma brucei, acetate produced in the mitochondrion is the essential precursor for the de novo synthesis of fatty acids in the cytosol. pnas.org

Amino Acid Synthesis: The carbon from [14C]acetate can also be traced into the carbon skeletons of various amino acids. In the syntrophic bacterium Syntrophus aciditrophicus, labeled carbons from [1-14C]acetate were detected in at least 14 different amino acids, demonstrating its global utilization. osti.gov Studies in Nitrobacter agilis have shown that acetate carbon is incorporated into most of the amino acids found in cell protein. asm.org Similarly, in the crayfish Astacus leptodactylus, incubation with [1-14C]acetate led to the labeling of several non-essential amino acids, including alanine, aspartic acid, and glutamic acid. uu.nl

Table 2: Incorporation of [1-14C]acetate into Cellular Components in Nitrobacter agilis

| Cellular Fraction | Percentage of Total 14C Incorporated |

|---|---|

| Protein | ~40% |

| Poly-β-hydroxybutyrate (PHB) | ~20% |

| Lipids | ~15% |

| Nucleic Acids | ~10% |

This table provides an approximate distribution of labeled carbon from acetate into major cellular fractions of Nitrobacter agilis, highlighting its role as a versatile carbon source. Data synthesized from descriptive findings. asm.org

Investigating Plant Physiological Processes and Carbon Allocation

The use of [14C]acetate has also shed light on carbon metabolism in plants, from photosynthesis to root processes.

Photosynthesis and Allocation of 14C to Organic Acids in Higher Plants

While carbon dioxide is the primary source of carbon for photosynthesis, plants can assimilate acetate and incorporate its carbon into various compounds. Studies comparing the incorporation of [1-14C]acetate and 14CO2 in developing maize leaves showed similar patterns of labeling in glycerolipid fatty acids. nih.gov This suggests that acetate can be an effective precursor for lipid synthesis in plant leaves.

The distribution of assimilated carbon differs between C3 and C4 plants due to their distinct photosynthetic pathways. colostate.eduleakeyfoundation.org In C3 plants, the initial product of carbon fixation is a three-carbon compound, while in C4 plants, it's a four-carbon compound. nih.gov Research on the marine diatom Thalassiosira weissflogii using short-term 14C labeling revealed a C3-C4 intermediate photosynthesis, with both C3 (glycerate-P, triose-P) and C4 (malate) compounds as initial products. nih.gov In contrast, Thalassiosira pseudonana exhibited exclusively C3 photosynthesis. nih.gov

Organic Acid Metabolism in Plant Tissues and Root Exudation

Plants can absorb acetate through their roots, and the labeled carbon can be traced throughout the plant. nih.govresearchgate.net However, studies with rice plants suggest that the direct uptake of [14C]acetic acid by roots may be minimal, with a significant portion being transformed into gaseous forms like 14CO2 in the rhizosphere, which is then assimilated. nih.gov

Root exudation is the process by which plants release compounds, including organic acids, into the soil. ird.frfrontiersin.org These exudates play a crucial role in plant-microbe interactions and nutrient acquisition. frontiersin.org While photosynthates are the primary source of carbon for these exudates, the metabolism of absorbed acetate can also contribute. ird.fr Studies have shown that 14C from labeled sources can be found in sugars, amino acids, and organic acids within root exudates. ird.fr

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetaldehyde |

| Acetic acid |

| Acetyl-CoA |

| Alanine |

| Aspartic acid |

| Carbon dioxide |

| Ethanol |

| Glutamic acid |

| Glycerate-P |

| Glycolipid |

| Hydrogen |

| Malate |

| Methane |

| Phosphatidylcholine |

| Phosphatidylethanolamine |

| Phosphatidylinositol |

| Poly-β-hydroxybutyrate |

| Pyruvate |

| Triacylglycerols |

Nutrient Uptake and Translocation Studies using ¹⁴C-Acetic Acid

Isotopically labeled acetic acid, specifically with carbon-14 (B1195169) (¹⁴C), serves as a valuable tracer for investigating nutrient uptake and movement within plants. Exogenous acetate can be readily absorbed by plant tissues and is quickly converted to acetyl-CoA, a central molecule in cellular metabolism. This characteristic allows researchers to track the subsequent distribution of the ¹⁴C label throughout the plant, providing insights into various metabolic and translocation pathways. researchgate.net

Studies on root vegetables like radish and carrot have utilized ¹⁴C-acetic acid to explore carbon uptake from the soil. researchgate.net Research has shown that these plants can absorb ¹⁴C through their roots and assimilate it into both the shoots and the edible storage organs. researchgate.net However, the quantity of acetic acid taken up directly by the roots is considered to be minimal. The primary mechanism of ¹⁴C absorption in these cases appears to be the uptake of inorganic forms of ¹⁴C present in the nutrient solution. researchgate.net Once absorbed, the ¹⁴C is predominantly transported to physiologically active parts of the plant. researchgate.net Interestingly, the movement of ¹⁴C within the plant does not seem to be closely linked to water movement, as observed with other elements like ²²Na. researchgate.net

In other plant species, such as Phaseolus coccineus (scarlet runner bean), experiments have demonstrated that when ¹⁴C-labeled indole-3-acetic acid (IAA), a key plant hormone, is introduced into the cotyledons, the radioactive label is translocated both upwards into the epicotyl and young leaves, and downwards. scispace.com This acropetal (upward) movement of the ¹⁴C label from IAA has also been observed in maize (Zea mays) seedlings when the labeled compound is injected into the endosperm. scispace.com Further investigation confirmed that this upward translocation occurs within living tissue and not passively through the transpiration stream. scispace.com

Similarly, research on the aquatic plant parrotfeather (Myriophyllum brasiliense) using ¹⁴C-labeled 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin, revealed that there was limited upward movement of the herbicide when applied to the roots. cambridge.org However, downward (basipetal) transport from the leaves through the phloem was observed. cambridge.org In grapefruit trees, peel-applied ¹⁴C-gibberellic acid (GA3) was absorbed and translocated to other parts of the fruit and leaves, with the label persisting for several weeks. ashs.org These studies highlight the utility of ¹⁴C-labeled acetic acid and its derivatives in tracing the complex pathways of nutrient and hormone transport in various plant models.

Elucidating Animal (Non-Human) Metabolism and Nutrient Cycling Pathways

Acetic acid C-14 (¹⁴C-acetic acid) has been instrumental in unraveling the complexities of fatty acid and steroid biosynthesis in various non-human animal models. As a primary precursor for these lipids, labeled acetate allows researchers to trace the carbon atoms as they are incorporated into larger molecules. ksu.edu.sarevvity.com

In rats, studies using ¹⁴C-acetate have demonstrated its incorporation into cholesterol and fatty acids in tissues such as the liver, lungs, and brain. bohrium.com The rate of this incorporation has been shown to be dependent on the age of the animal. bohrium.com For instance, in cultured Sertoli cells from rats, ¹⁴C from acetate was incorporated into fatty acids that were then esterified into cellular lipids, primarily phospholipids (B1166683) and triacylglycerols, with cholesterol also becoming labeled. nih.gov The major labeled fatty acids were saturated fatty acids, oleic acid, and docosatetraenoic acid. nih.gov

Perfused rat liver studies have provided more detailed insights. When isolated rat livers were perfused with ¹⁴C-acetate, the label was distributed among total lipids, total fatty acids, and individual lipid classes. nih.gov These experiments have been used to study the effects of factors like X-irradiation, which was found to increase acetate incorporation into lipids, particularly cholesterol. nih.gov In another study with isolated rat hepatocytes, ¹⁴C-acetate was used to investigate the influence of steroid hormones on lipid synthesis, revealing sex-related differences in metabolic responses. Furthermore, the inhibitory effects of compounds like propionate (B1217596) on fatty acid and cholesterol synthesis from ¹⁴C-acetate have been quantified in isolated rat hepatocytes. cambridge.org

Research in other animal models, such as the sea urchins Paracentrotus lividus, Echinus acutus, and Psammechinus miliaris, has also employed ¹⁴C-acetate to demonstrate their ability to synthesize fatty acids, squalene, and 3β-sterols. uu.nl Similarly, crustaceans like Daphnia magna and Cyclops strenus have been shown to incorporate ¹⁴C from acetate into their fatty acids. researchgate.net

Incorporation of ¹⁴C-Acetate into Lipids in Various Non-Human Models

| Animal Model | Tissue/Cell Type | Key Labeled Products | Notable Findings | Source |

|---|---|---|---|---|

| Rat | Liver, Lung, Brain | Cholesterol, Fatty Acids | Rate of incorporation is age-dependent. | bohrium.com |

| Rat | Sertoli Cells (cultured) | Phospholipids, Triacylglycerols, Cholesterol, Saturated Fatty Acids, Oleic Acid | Demonstrated de novo synthesis and elongation of fatty acids. | nih.gov |

| Rat | Liver (perfused) | Total Lipids, Cholesterol | X-irradiation increased incorporation into cholesterol. | nih.gov |

| Rat | Hepatocytes (isolated) | Lipids | Revealed sex-related differences in response to steroid hormones. | |

| Sea Urchins (Paracentrotus lividus, etc.) | Whole Organism | Fatty Acids, Squalene, 3β-Sterols | Demonstrated the capacity for sterol biosynthesis. | uu.nl |

The role of acetate in gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and ketogenesis (the production of ketone bodies) has been a subject of detailed investigation, often employing ¹⁴C-labeled acetate. While it has been established that acetate cannot lead to a net synthesis of glucose in mammals due to stoichiometric constraints of the tricarboxylic acid (TCA) cycle, the ¹⁴C label from acetate can still appear in glucose. plos.organnualreviews.org This occurs because acetyl-CoA enters the TCA cycle, and the labeled carbons can be transferred to oxaloacetate, a gluconeogenic precursor, even though there is no net gain of carbon for glucose synthesis. annualreviews.org

Studies in starved rats using intravenously injected [2-¹⁴C]acetate have been conducted to trace its metabolic fate. nih.gov These experiments followed the labeling of plasma glucose, lactate (B86563), and acetoacetate (B1235776) to understand the flow of carbon from acetate. nih.gov The results helped to compare the contribution of acetate to glucose labeling relative to other precursors like lactate. nih.gov However, it has been noted that the use of [2-¹⁴C]acetate for quantifying gluconeogenesis in vivo has limitations because critical assumptions about the distribution of the label within the glucose molecule may not be valid. nih.gov

In the context of ketogenesis, perfused liver models have been particularly informative. Experiments with perfused livers from starved rats have been used to study the production of acetone (B3395972) from acetoacetate and the subsequent metabolism of acetone. nih.gov When these livers were perfused with [2-¹⁴C]acetone, labeled acetate was identified in the perfusion medium, indicating that acetone is metabolized, at least in part, via conversion to free acetate. nih.gov This demonstrates a link between ketogenesis and acetate metabolism.

Furthermore, ¹⁴C-acetate has been used in conjunction with other labeled substrates to dissect the relative fluxes through different metabolic pathways that contribute to gluconeogenesis and the TCA cycle. For example, parallel labeling experiments using different ¹⁴C-labeled substrates can help determine the flux split between pyruvate carboxylase (an anaplerotic enzyme) and pyruvate dehydrogenase (which produces acetyl-CoA). nih.gov These sophisticated tracer studies are essential for building accurate quantitative models of central carbon metabolism.

The carbon skeleton of acetate, traced by ¹⁴C, can be incorporated into the non-essential amino acids, which can then be used for protein synthesis. This makes ¹⁴C-acetic acid a useful tool for studying these pathways in non-human models.

In lactating cows, intravenous injection of ¹⁴C-labeled acetate resulted in the incorporation of the ¹⁴C label into the non-essential amino acids of casein, a milk protein. In contrast, essential amino acids, such as lysine, were not labeled, confirming that the cow's tissues cannot synthesize them from acetate. A similar study in a lactating ewe showed that after an intravenous injection of sodium [1-¹⁴C]acetate, the label was found in glutamic acid, aspartic acid, proline, alanine, arginine, and serine in casein, further defining the non-essential amino acids for sheep tissues. publish.csiro.au

Studies on the soil-inhabiting nematode, Caenorhabditis briggsae, have used sodium acetate-2-¹⁴C to investigate which amino acids it can synthesize. By examining the proteins of worms grown in a medium containing the labeled acetate, researchers could identify which amino acids became radioactive, providing indirect evidence for which are nutritionally non-essential for this organism.

Furthermore, in vivo studies in rats have used ¹⁴C-acetate to explore the differential metabolic roles of glial cells and neurons in the brain. nih.gov Since acetate is preferentially taken up by glial cells, injecting ¹⁴C-acetate allowed researchers to trace the incorporation of the label into amino acids and subsequently into proteins within this cell type under different physiological conditions, such as neural stimulation. nih.gov

Incorporation of ¹⁴C from Acetate into Amino Acids in Non-Human Models

| Animal Model | Labeled Amino Acids | Experimental Context | Source |

|---|---|---|---|

| Lactating Cow | Non-essential amino acids in casein | Intravenous injection of ¹⁴C-acetate to determine essential vs. non-essential amino acids for milk protein synthesis. | publish.csiro.au |

| Lactating Ewe | Glutamic acid, Aspartic acid, Proline, Alanine, Arginine, Serine | Intravenous injection of ¹⁴C-acetate to identify non-essential amino acids for sheep tissues. | publish.csiro.au |

| Rat | Glutamate, Aspartate, Alanine, Proline, Glycine | Administration of a ¹⁴C-labeled precursor that metabolizes to acetate, confirming incorporation into non-essential amino acids. | nih.gov |

| Caenorhabditis briggsae (Nematode) | Various non-essential amino acids | Growth in a ¹⁴C-acetate medium to infer which amino acids are nutritionally non-essential. |

A common technique involves the continuous infusion of [1-¹⁴C]acetate into the rumen of animals like sheep or dairy cows. nih.govnih.gov By measuring the specific radioactivity of the VFA pool in the rumen fluid over time, researchers can calculate the rate at which acetate is being produced. These studies have established that the production rates of individual VFAs are generally related to their concentrations in the rumen.

These tracer studies have also revealed significant interconversion between VFAs. For example, in sheep, it was found that a substantial portion of butyric acid carbon is in equilibrium with acetic acid carbon. scispace.comnih.gov By using differently labeled VFAs simultaneously (e.g., ¹⁴C-acetate and tritiated butyrate), it's possible to measure the production rates of all three major VFAs at the same time and model their complex interactions. researchgate.net

Research in lactating dairy cows has used ¹⁴C-acetate infusions to compare VFA production on different diets, such as normal versus low-roughage diets. nih.gov These experiments showed that a low-roughage diet significantly increased the net production of propionic acid. nih.gov The energy contribution of the three main VFAs was estimated to be between 55% and 64% of the total digestible energy, underscoring their importance. nih.gov

The data gathered from these ¹⁴C-acetate infusion studies are used to develop and validate multi-compartment kinetic models of VFA metabolism in the rumen. researchgate.net These models are crucial for understanding how different diets and feeding strategies affect nutrient utilization and energy supply in ruminants.

VFA Production Rates in Ruminants Determined Using ¹⁴C-Acetate

| Ruminant Model | Diet | Net Acetic Acid Production Rate | Key Findings | Source |

|---|---|---|---|---|

| Sheep | Constant rate feeding | 3.7 moles/day | Significant interconversion between acetic and butyric acid was observed. | scispace.comnih.gov |

| Sheep | Lucerne hay (twice daily) | 2.81 moles/12h | Total VFA production was directly proportional to total VFA concentration in the rumen. | |

| Lactating Dairy Cow | Normal (Hay-based) | Not explicitly stated as a single value | Net energy from VFAs was 55% of digestible energy. | nih.gov |

| Lactating Dairy Cow | Low-Roughage (Concentrate-based) | Not explicitly stated as a single value | Net energy from VFAs increased to 64% of digestible energy; propionate production more than doubled. | nih.gov |

Amino Acid and Protein Synthesis from 14C-Labeled Precursors

Enzyme Mechanism Studies and Substrate Specificity Determination using Isotopic Labeling

Isotopically labeled compounds, including ¹⁴C-acetic acid and its derivatives, are powerful tools for probing the mechanisms of enzyme-catalyzed reactions and determining the specificity of enzymes for their substrates. The use of isotopes can reveal the sequence of bond-breaking and bond-forming events in a reaction, providing insights into the transition state of the reaction.

One of the primary ways isotopes are used in enzymology is through the measurement of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when one of the atoms in a reactant is replaced with one of its heavier isotopes (e.g., ¹⁴C for ¹²C). By precisely measuring these effects, researchers can deduce which steps in the reaction pathway are rate-limiting. While stable isotopes like ¹³C are often used with mass spectrometry for these studies, radioactive isotopes such as ¹⁴C can also be adapted for these methods, particularly in what is known as the remote label method. mdpi.com

Although direct examples focusing solely on ¹⁴C-acetic acid for KIE studies are specific, the principles are broadly applicable. For instance, the metabolism of other ¹⁴C-labeled compounds is routinely used to understand enzyme action. In studies of fatty acid metabolism, ¹⁴C-labeled fatty acids like [1-¹⁴C]octanoate and [1-¹⁴C]oleate are used to measure their rate of oxidation by liver enzymes, which can be affected by various compounds. core.ac.uk

Furthermore, ¹⁴C-labeled precursors are essential for determining substrate specificity. For example, in studies of steroid metabolism, incubating enzymes with ¹⁴C-labeled testosterone (B1683101) led to the identification of esterified products, indicating the action of steroid ester-forming enzymes. oup.com Similarly, the synthesis of peptides can incorporate ¹⁴C-labeled amino acids to study the enzymes involved in peptide modification and receptor binding. rsc.org The radioactive label allows for sensitive detection and quantification of the products, confirming that the enzyme is acting on the specific substrate provided. ontosight.ai These approaches, which rely on the principles of isotopic labeling, are fundamental to modern biochemistry and enzymology.

Isotopic Tracer Kinetics and Compartmental Modeling in Biological Systems

The use of this compound as a tracer in biological systems is foundational to understanding the kinetics of metabolic processes. By introducing a labeled substrate, researchers can follow its path through various metabolic routes, measure the rates of these pathways, and develop mathematical models to describe the system's behavior.

Isolated perfused organs, such as the rat heart, provide a controlled environment to study metabolism, free from the systemic influences of a whole organism. In this ex vivo setting, this compound is instrumental for validating metabolic models and estimating key kinetic parameters.

Studies on isolated perfused rat hearts have demonstrated that after a bolus injection of [1-14C]acetate, the clearance of the resulting 14CO2 from the effluent is biexponential. nih.govahajournals.org The initial, predominant phase of clearance reflects the rapid entry of acetate into the tricarboxylic acid (TCA) cycle and its subsequent oxidation. The rate constant of this initial phase has been shown to strongly correlate with the TCA cycle flux, which is a direct measure of oxidative metabolism. nih.gov This correlation holds true under a variety of conditions, including hypoxia and stimulation with phenylephrine, which alter the myocardial oxygen consumption (MVO2) and thus the TCA cycle rate. nih.govahajournals.org

The validation of kinetic models is a critical step. Research using carbon-labeled acetate in perfused rat hearts has led to the development of detailed compartmental models. For instance, a six-compartment model was formulated based on the known biochemical pathways of acetate metabolism and the measured temporal distribution of 14C-labeled metabolites within the heart tissue. physiology.orgnih.gov This model accounts for the conversion of acetate into key intermediates like glutamate, which was found to be the largest labeled fraction in the myocardium after [1-14C]acetate administration. physiology.orgnih.gov The consistency between the model's predictions and direct biochemical measurements of tissue and effluent metabolites under both normal (normoxic) and low-oxygen (ischemic) conditions serves to validate the model's structure and parameters. physiology.orgnih.gov

The following table summarizes kinetic parameters of [1-14C]acetate clearance in isolated perfused rat hearts under various experimental conditions.

| Condition | Perfusion Substrates | Key Finding | Clearance Half-Time (t½) of initial 14CO2 phase (minutes) | Reference |

| Normoxia (Control) | 5 mM Glucose, 10 mU/ml Insulin | Baseline kinetics | 3.1 ± 0.5 | nih.govahajournals.org |

| Hypoxia | 5 mM Glucose, 10 mU/ml Insulin | Decreased MVO2 | 7.2 ± 1.2 | nih.govahajournals.org |

| Phenylephrine Stimulation | 5 mM Glucose, 10 mU/ml Insulin | Increased MVO2 | 2.2 ± 0.2 | nih.govahajournals.org |

| Alternate Substrate (Lactate) | 2 mM Lactate | No significant change in TCA flux | Not significantly different from control | nih.govahajournals.org |

| Alternate Substrate (Palmitate) | 0.1 mM Palmitate | No significant change in TCA flux | Not significantly different from control | nih.govahajournals.org |

This table illustrates how the kinetic parameters derived from this compound tracing reflect the physiological state of the perfused organ.

Dynamic tracer studies involve the measurement of the tracer's concentration over time in different parts of a biological system. This data is then subjected to compartmental analysis, a mathematical technique used to model the transport and transformation of the tracer.

In studies with [1-14C]acetate in perfused rat hearts, the time course of 14CO2 and total 14C activity in the perfusate is tracked following a bolus injection. ahajournals.org The resulting data, which typically shows a peak followed by a biexponential decline, is fitted to a compartmental model. The initial rapid clearance component of 14CO2, accounting for the majority of the effluent radioactivity, is of primary interest as it directly relates to the rate of oxidative metabolism. ahajournals.org The slower component is thought to represent the turnover of other labeled intermediates. ahajournals.org

The insights gained from these dynamic studies using this compound are crucial for understanding how different physiological and pathological states affect myocardial energy metabolism.

Model Validation and Parameter Estimation in Perfused Organs (e.g., Rat Hearts)

Human Research Methodologies for Metabolic Quantification and Dosimetry Considerations

The application of this compound extends to human research, where it is used to quantify metabolic pathways in vivo. However, its use in humans requires rigorous methodologies for both metabolic measurement and ensuring the safety of research participants through careful dosimetry.

The quantification of metabolic pathways in humans using 14C-labeled compounds has been revolutionized by the advent of Accelerator Mass Spectrometry (AMS). nih.govresearchgate.net AMS is an ultra-sensitive technique that can detect minute amounts of 14C, on the order of attomoles (10⁻¹⁸ mol). nih.gov This high sensitivity allows for the administration of very small, or "microdoses," of 14C-labeled tracers to human subjects, often in the nanocurie (nCi) range. nih.gov These doses are significantly lower than those used in traditional scintillation counting methods, which enhances the safety profile of such studies. researchgate.net

In human metabolic studies, a 14C-labeled compound like this compound can be administered, and its appearance in various biological samples (e.g., plasma, urine, breath) can be tracked over time. For instance, in studies of fatty acid oxidation, [1-¹⁴C]acetate can be infused simultaneously with a stable isotope-labeled fatty acid (e.g., [1-¹³C]palmitate). nih.gov This dual-tracer approach allows for the determination of an "acetate recovery factor," which corrects for the portion of labeled CO2 from fatty acid oxidation that is retained in the body's bicarbonate pools and does not appear in expired air. nih.gov This correction is vital for accurately calculating fatty acid oxidation rates.

The ability to trace these low levels of 14C over extended periods provides detailed kinetic data, enabling the development of models to describe the absorption, distribution, metabolism, and excretion (ADME) of the labeled compound in humans. nih.govresearchgate.net

A critical component of designing human studies with 14C-labeled compounds is the accurate estimation of the radiation dose that participants will receive. nih.gov These dosimetry calculations are essential for institutional review board (IRB) approval and for ensuring that the radiation risk is minimal and ethically justified by the potential scientific benefit. researchgate.net

The radiation exposure from an administered 14C-labeled compound is calculated based on several factors:

Administered Activity: The amount of radioactivity given to the subject (e.g., in Becquerels, Bq, or Curies, Ci). acs.org

Energy of Radiation: For 14C, this is the energy of the beta particles it emits.

Biological Half-life (t½): The time it takes for the body to eliminate half of the administered compound. This can vary significantly between different compounds. acs.org

Tissue Distribution: The extent to which the compound and its metabolites accumulate in specific organs or tissues. acs.org

Tissue Weighting Factors (W_T): Factors established by the International Commission on Radiological Protection (ICRP) that reflect the relative sensitivity of different organs to radiation-induced stochastic effects (e.g., cancer). acs.org

The following table provides an example of parameters used in radiation dose calculations for orally administered 14C-labeled compounds.

| Parameter | Description | Example Value/Concept | Reference |

| Administered Dose (A₀) | Total radioactivity administered. | 3.7 MBq (100 µCi) for regular-dose studies; <0.1 MBq for low-dose AMS studies. | researchgate.net |

| Biological Half-life (t½) | Time for the body to eliminate half the substance. | Varies from days to months depending on the compound. acs.org | acs.org |

| Absorbed Dose (D) | Energy absorbed per unit mass of tissue (Gray, Gy). | Calculated based on residence time of 14C in source organs. | acs.org |

| Tissue Weighting Factor (W_T) | Represents tissue-specific risk. | e.g., Liver = 0.04 (ICRP 103). | acs.org |